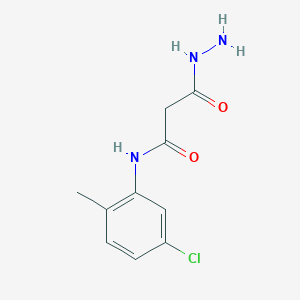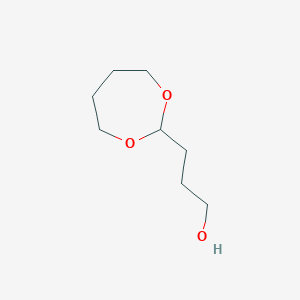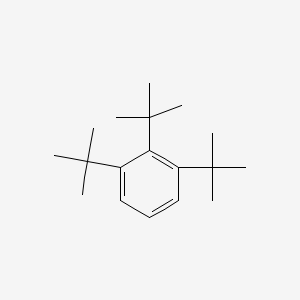
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R-(1alpha(S*),3beta(R*)))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R-(1alpha(S*),3beta(R*)))- is a complex organic compound with a unique structure that includes a cyclopropane ring, an oxirane ring, and a cyclopentenyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester involves multiple steps, starting from readily available precursors. The process typically includes the formation of the cyclopropane ring through cyclopropanation reactions, followed by the introduction of the oxirane ring via epoxidation. The final steps involve esterification and cyclization to form the cyclopentenyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and efficient, ensuring consistent production quality.
化学反応の分析
Types of Reactions
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the ester or oxirane sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include ketones, diols, and substituted esters, depending on the specific reaction pathway and conditions used.
科学的研究の応用
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyclopropane and oxirane rings are reactive sites that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-
- Cyclohexanecarboxylic acid
- Chrysanthemic acid
Uniqueness
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester is unique due to its combination of cyclopropane, oxirane, and cyclopentenyl ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
72598-26-6 |
|---|---|
分子式 |
C19H26O4 |
分子量 |
318.4 g/mol |
IUPAC名 |
[(1R)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3S)-3-[(2S)-3,3-dimethyloxiran-2-yl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O4/c1-7-8-11-10(2)13(9-12(11)20)22-17(21)15-14(18(15,3)4)16-19(5,6)23-16/h7,13-16H,1,8-9H2,2-6H3/t13-,14-,15+,16+/m1/s1 |
InChIキー |
KRZBETUILMXSBH-WCVJEAGWSA-N |
異性体SMILES |
CC1=C(C(=O)C[C@H]1OC(=O)[C@@H]2[C@@H](C2(C)C)[C@H]3C(O3)(C)C)CC=C |
正規SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C3C(O3)(C)C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





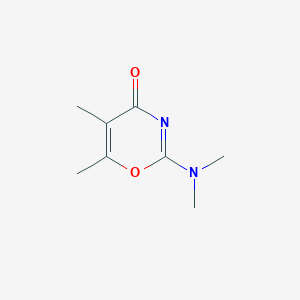
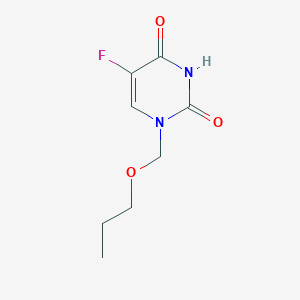

![N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14458651.png)
